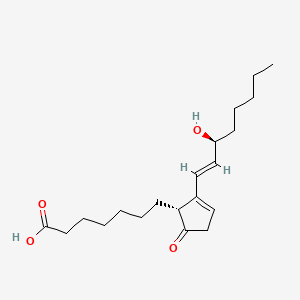
Fdpn F-18
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fdpn F-18, also known as 6-O-(2-[18F]fluoroethyl)-6-O-desmethyldiprenorphine, is a radiopharmaceutical compound used in positron emission tomography (PET) imaging. It is a fluorine-18 labeled derivative of diprenorphine, an opioid receptor ligand. The compound is primarily used for imaging the opioidergic system in the brain, providing valuable insights into various neurological and psychiatric conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fdpn F-18 typically involves the radiofluorination of a precursor compound. One common method is the nucleophilic substitution reaction, where [18F]fluoride is used to replace a leaving group in the precursor molecule. The reaction is usually carried out in the presence of a phase transfer catalyst and a suitable solvent, such as acetonitrile .
Industrial Production Methods
Industrial production of this compound involves automated radiosynthesis using specialized equipment. The process starts with the production of [18F]fluoride in a cyclotron, followed by its incorporation into the precursor molecule through nucleophilic substitution. The final product is then purified using solid-phase extraction (SPE) cartridges to ensure high radiochemical purity .
化学反应分析
Types of Reactions
Fdpn F-18 primarily undergoes nucleophilic substitution reactions during its synthesis. The compound can also participate in other types of chemical reactions, such as oxidation and reduction, depending on the functional groups present in the molecule .
Common Reagents and Conditions
Nucleophilic Substitution: [18F]fluoride, phase transfer catalyst, acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major product formed from the nucleophilic substitution reaction is this compound itself. Other reactions, such as oxidation or reduction, can lead to the formation of various derivatives depending on the specific conditions and reagents used .
科学研究应用
Fdpn F-18 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Neurology and Psychiatry: Used in PET imaging to study the opioidergic system in the brain, helping to understand conditions like addiction, depression, and chronic pain.
Oncology: Investigated for its potential in imaging certain types of tumors that express opioid receptors.
Pharmacology: Used to study the binding kinetics and distribution of opioid receptor ligands in vivo.
作用机制
Fdpn F-18 exerts its effects by binding to opioid receptors in the brain. The compound is a non-specific opioid receptor ligand, meaning it can bind to multiple types of opioid receptors. Once bound, it emits positrons, which are detected by PET imaging to visualize the distribution of the compound in the brain. This allows researchers to study the activity and density of opioid receptors in various regions of the brain .
相似化合物的比较
Fdpn F-18 is unique in its ability to provide high-resolution images of the opioidergic system due to the longer half-life of fluorine-18 compared to other radioisotopes like carbon-11. Some similar compounds include:
[18F]fluoroethyl-buprenorphine: Another fluorine-18 labeled opioid receptor ligand used in PET imaging.
[18F]fluoroethyl-phenethyl-orvinol: A fluorine-18 labeled partial agonist for opioid receptors.
[18F]fluorodeoxyglucose (FDG): A widely used PET radiotracer for imaging glucose metabolism, though not specific to opioid receptors.
This compound stands out due to its specific application in imaging the opioidergic system, providing valuable insights into neurological and psychiatric conditions.
属性
CAS 编号 |
315209-00-8 |
|---|---|
分子式 |
C27H36FNO4 |
分子量 |
456.6 g/mol |
IUPAC 名称 |
(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-15-(2-(18F)fluoranylethoxy)-16-(2-hydroxypropan-2-yl)-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |
InChI |
InChI=1S/C27H36FNO4/c1-24(2,31)19-14-25-7-8-27(19,32-12-10-28)23-26(25)9-11-29(15-16-3-4-16)20(25)13-17-5-6-18(30)22(33-23)21(17)26/h5-6,16,19-20,23,30-31H,3-4,7-15H2,1-2H3/t19-,20-,23-,25-,26+,27-/m1/s1/i28-1 |
InChI 键 |
VKHMXTVEQIZBFB-OTYPXZCOSA-N |
SMILES |
CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OCCF)O |
手性 SMILES |
CC(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OCC[18F])O |
规范 SMILES |
CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OCCF)O |
同义词 |
18F-DPN 6-O-(2-(18F)fluoroethyl)-6-O-desmethyldiprenorphine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5H-Thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B1235487.png)





![4-[[[1-[[2-(3-Chlorophenyl)-5-methyl-4-oxazolyl]methyl]-3-piperidinyl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1235500.png)
![8-Methyl-1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-4-[1]benzopyrano[4,3-c]pyrazolone](/img/structure/B1235501.png)
![4-[[2-[4-(2-chlorophenyl)-2-oxo-6,7-dihydro-5H-cyclopenta[b]pyridin-1-yl]-1-oxoethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1235502.png)



